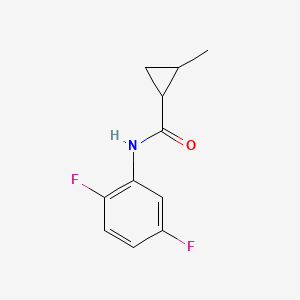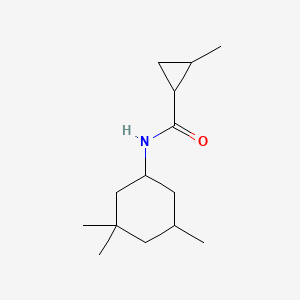
2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide
Overview
Description
2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide is not fully understood. However, it is believed to act as a modulator of various receptors in the brain, including the dopamine and serotonin receptors. This compound has also been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. This compound has also been shown to improve memory and learning in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable source for research. However, one of the limitations of using this compound is its high cost, which may limit its use in some studies.
Future Directions
There are several future directions for research on 2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide. One potential area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also shown potential as a ligand for various receptors, which may lead to the development of new drugs with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method is well-established, and it has shown various biochemical and physiological effects. While there are limitations to its use in lab experiments, the future directions for research on this compound are numerous and exciting. Further studies are needed to fully understand the potential of this compound and its applications in various fields of research.
Scientific Research Applications
2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has shown potential applications in scientific research. It has been used as a ligand in various studies to investigate the binding affinity and selectivity of different receptors. This compound has also been used in studies related to the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-9-5-11(8-14(3,4)7-9)15-13(16)12-6-10(12)2/h9-12H,5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNCEEAFXADKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2CC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263740.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263743.png)

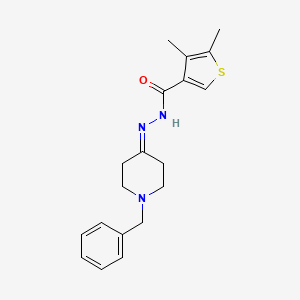
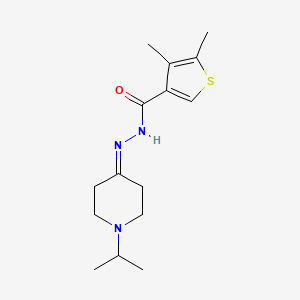
![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4263769.png)
![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4263771.png)
![2-[({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4263777.png)
![6-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4263785.png)
![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263800.png)
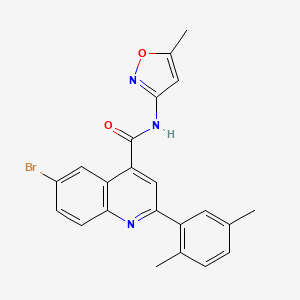
![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4263811.png)
![6-bromo-2-(3,4-dimethylphenyl)-N'-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-quinolinecarbohydrazide](/img/structure/B4263817.png)
